![molecular formula C26H30N4O3 B1230472 N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide is a member of piperazines.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
- The structural aspects of isoquinoline derivatives related to the compound have been studied, particularly their ability to form gels or crystalline solids upon treatment with different acids. These compounds also exhibit notable fluorescence properties, which vary depending on their interaction with other substances (Karmakar, Sarma, & Baruah, 2007).
Antiproliferative Activity
- A series of derivatives structurally related to the compound were synthesized and evaluated for anticancer activity. Some showed promising cytotoxic activity against breast cancer cell lines and inhibitory activity against VEGFR-2, a significant target in cancer treatment (Hassan et al., 2021).
Synthesis Processes
- Research has been conducted on the synthesis of compounds structurally similar to the compound , providing insights into practical processes and yields (Guillaume et al., 2003).
Antimicrobial and Anticancer Activities
- Some derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, certain derivatives exhibited significant antimicrobial activity and potential as leads for anticancer drug designing (Mehta et al., 2019).
Biological Screening for Various Activities
- A series of derivatives were synthesized and screened for activities like antibacterial, antifungal, and anthelmintic. Some compounds showed significant biological activities, suggesting potential for medical applications (Khan et al., 2019).
Biodistribution Studies for PET Imaging
- Research has been conducted on the synthesis and biodistribution of radioligands structurally similar to the compound for potential PET imaging applications. These studies are crucial for visualizing neuroreceptors in vivo (Van der Mey et al., 2005).
Potential Pesticides
- N-derivatives of related compounds have been characterized as potential pesticides, offering insights into their utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Potential for Treatment of Atrial Fibrillation
- Ranolazine, a compound structurally similar, is used for angina pectoris and exhibits antiarrhythmic activity, suggesting potential for treating atrial fibrillation (Hancox & Doggrell, 2010).
Insecticidal Activity
- Certain pyridine derivatives structurally related to the compound demonstrated significant insecticidal activities, indicating potential use in pest control (Bakhite et al., 2014).
Eigenschaften
Produktname |
N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide |
|---|---|
Molekularformel |
C26H30N4O3 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
N-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C26H30N4O3/c1-19-6-5-9-23(20(19)2)28-14-16-29(17-15-28)25(32)10-12-27-24(31)18-30-13-11-21-7-3-4-8-22(21)26(30)33/h3-9,11,13H,10,12,14-18H2,1-2H3,(H,27,31) |
InChI-Schlüssel |
ZWOLUVDFGHDXLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCNC(=O)CN3C=CC4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCNC(=O)CN3C=CC4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



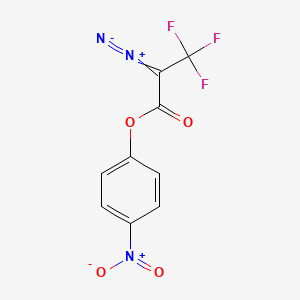
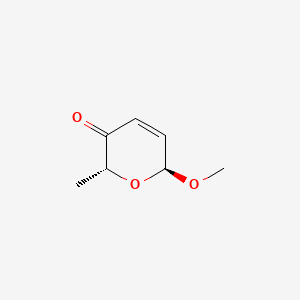
![4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1230395.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)
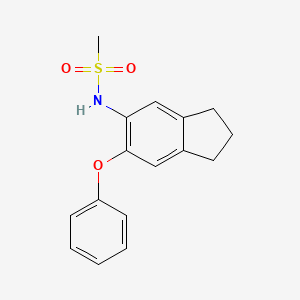
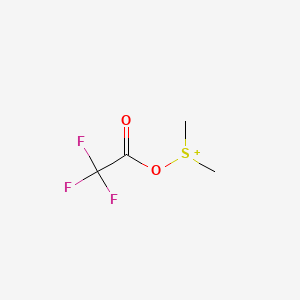
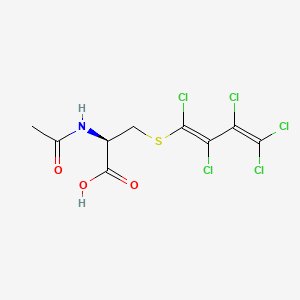
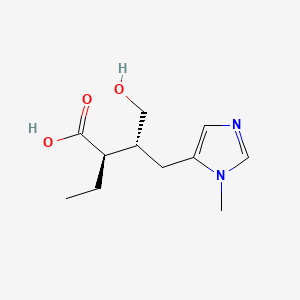
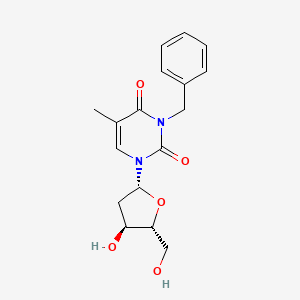
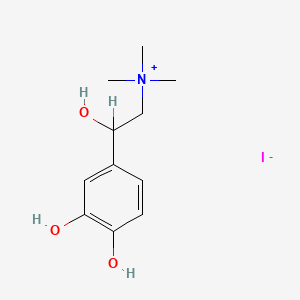
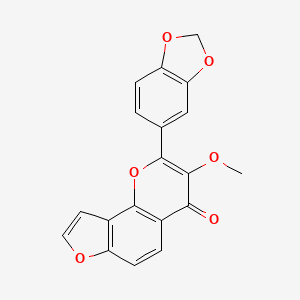
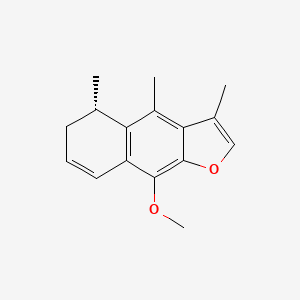
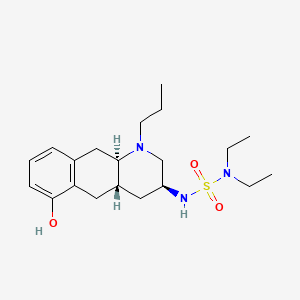
![Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester](/img/structure/B1230412.png)